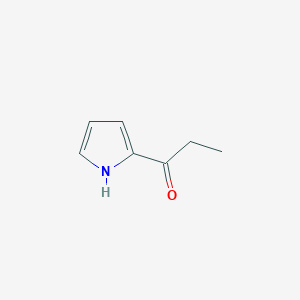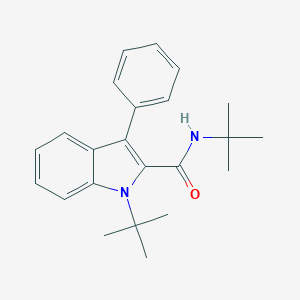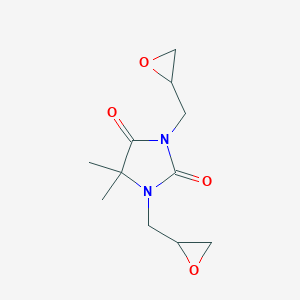
5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
説明
The compound 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a class of heterocyclic compounds known as hydantoins. These compounds have been studied for various chemical properties and potential applications in pharmaceuticals. The papers provided discuss different derivatives and reactions involving imidazolidine-2,4-dione compounds.
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives can involve various starting materials and reagents. For instance, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, as described in one study . Another paper reports the synthesis of a thieno[2,3-d]pyrimidine derivative with an imidazolidinedione moiety by reacting a methanediamine derivative with oxalyl chloride in the presence of pyridine . These methods demonstrate the versatility in synthesizing imidazolidine-2,4-dione derivatives.
Molecular Structure Analysis
The molecular structures of imidazolidine-2,4-dione derivatives are characterized using various spectroscopic techniques. For example, the structure of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones was established from spectroscopic evidence . Similarly, the thieno[2,3-d]pyrimidine derivative's structure was fully characterized by NMR, IR spectroscopy, mass spectrometry, and elemental analysis . These studies highlight the importance of spectroscopic methods in confirming the molecular structure of synthesized compounds.
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives undergo various chemical reactions. The paper discussing the reaction with 3-(dimethylamino)-2,2-dimethyl-2H-azirines at around 70°C to yield 4H-imidazoles indicates that these compounds can participate in ring transformation reactions . The reaction mechanism involves decarboxylation and suggests that the CONHCONH moiety in NH-acidic heterocycles plays a crucial role in these transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their substituents. For instance, the presence of a 4-dimethylaminobenzyl group in 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione was found to confer potential antidepressant activity without significant monoamine oxidase inhibitory activity, indicating a different mechanism of action from traditional antidepressants . Another study mentions the preparation of a 3-ethyl-5,5-dimethyloxazolidine-2,4-dione, highlighting the challenges in obtaining certain substituted derivatives . These properties are crucial for understanding the potential applications of these compounds in medicinal chemistry.
科学的研究の応用
Synthesis and Chemical Transformations
A study by Schläpfer-Dähler et al. (1992) explored the ring transformation of imidazolidine-2,4-diones to 4H-imidazoles through reactions with 3-(Dimethylamino)-2,2-dimethyl-2H-azirines, demonstrating the chemical versatility of these compounds in synthesizing novel imidazole derivatives (Schläpfer-Dähler, Mukherjee-Müller, & Heimgartner, 1992). Hobbs et al. (2010) investigated the influence of electron delocalization on the stability and structure of N-heterocyclic carbene precursors, highlighting the role of imidazolidine-2,4-diones in the development of compounds with enhanced π-acceptor character (Hobbs et al., 2010).
Advanced Materials and Polymer Research
Research by Kaczmarek et al. (2012) delved into the thermal properties of novel polymers based on poly(hydantoin-methyl-p-styrene) and their substrates. This study synthesized compounds including hydantoins like 5,5-dimethylimidazolidine-2,4-dione and examined their thermal stability, contributing to the development of materials with improved thermal resistance (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).
Catalysis and Synthetic Methodology
Chen et al. (2011) reported on a sulfonic acid functionalized ionic liquid catalyzing multicomponent synthesis in water, demonstrating the utility of imidazolidine derivatives in facilitating environmentally friendly chemical reactions. This approach opens up new avenues for the synthesis of complex organic molecules in a more sustainable manner (Chen, Zhu, & Su, 2011).
Safety And Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be a hazardous substance . The hazard statement associated with this compound is H302 , which means it may be harmful if swallowed. The precautionary statements are P301+P312 , which advise to call a poison center or doctor if you feel unwell after ingestion.
特性
IUPAC Name |
5,5-dimethyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2)9(14)12(3-7-5-16-7)10(15)13(11)4-8-6-17-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJKZTPKSRPUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28906-98-1 | |
| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28906-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90884831 | |
| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione | |
CAS RN |
15336-81-9 | |
| Record name | 5,5-Dimethyl-1,3-bis(2-oxiranylmethyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15336-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diglycidyldimethylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015336819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



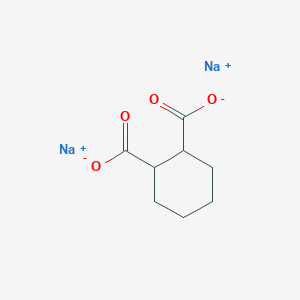
![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)

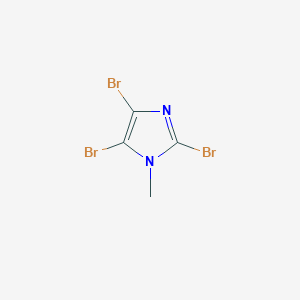





![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)
